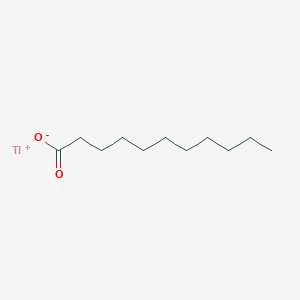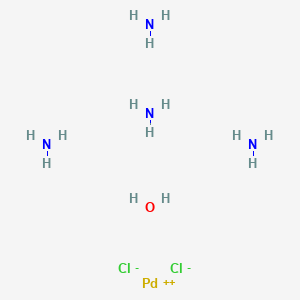
Azane;palladium(2+);dichloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;palladium(2+);dichloride;hydrate is a coordination compound that consists of azane (ammonia), palladium in the +2 oxidation state, dichloride, and water molecules. This compound is known for its significant role in catalysis and various chemical reactions, making it a valuable substance in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;palladium(2+);dichloride;hydrate typically involves the reaction of palladium(II) chloride with ammonia in the presence of water. The general reaction can be represented as follows:
[ \text{PdCl}_2 + 2\text{NH}_3 + \text{H}_2\text{O} \rightarrow \text{[Pd(NH}_3\text{)_2Cl}_2\text{]} \cdot \text{H}_2\text{O} ]
This reaction is usually carried out under ambient conditions, and the product is obtained as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;palladium(2+);dichloride;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Palladium(II) can be reduced to palladium(0) in the presence of suitable reducing agents.
Substitution Reactions: The ammonia ligands can be substituted by other ligands such as phosphines or carbonyls.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride.
Substituting Ligands: Triphenylphosphine, carbon monoxide.
Reaction Conditions: Ambient temperature and pressure, sometimes requiring inert atmosphere to prevent oxidation.
Major Products
Palladium(0) complexes: Formed during reduction reactions.
Substituted palladium complexes: Formed during substitution reactions.
Scientific Research Applications
Azane;palladium(2+);dichloride;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling, Heck reaction, and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems as a catalyst for biochemical reactions.
Medicine: Explored for its potential in drug development and as a component in diagnostic tools.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and in the development of new materials.
Mechanism of Action
The mechanism by which azane;palladium(2+);dichloride;hydrate exerts its effects is primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The ammonia ligands and water molecules help stabilize the palladium center, allowing it to participate in various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) chloride: Lacks ammonia and water ligands, making it less stable in certain reactions.
Tetraamminepalladium(II) chloride monohydrate: Contains four ammonia ligands, providing different catalytic properties.
Palladium(II) acetate: Used in similar catalytic applications but has different solubility and reactivity profiles.
Uniqueness
Azane;palladium(2+);dichloride;hydrate is unique due to its specific ligand environment, which provides a balance of stability and reactivity. This makes it particularly effective in catalysis, where both stability and the ability to undergo ligand exchange are crucial.
Properties
Molecular Formula |
Cl2H14N4OPd |
|---|---|
Molecular Weight |
263.46 g/mol |
IUPAC Name |
azane;palladium(2+);dichloride;hydrate |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
InChI Key |
WVCXSPJPERKPJS-UHFFFAOYSA-L |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


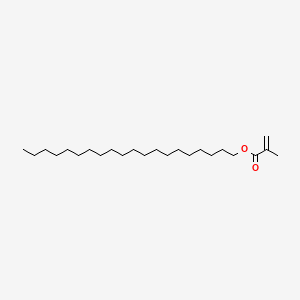
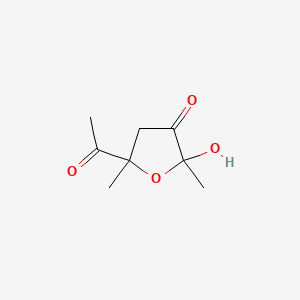
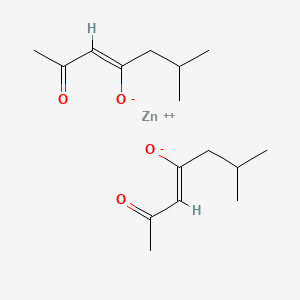
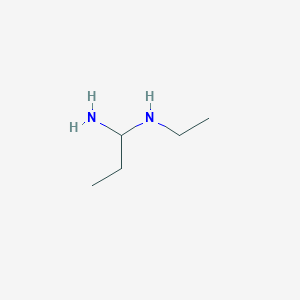
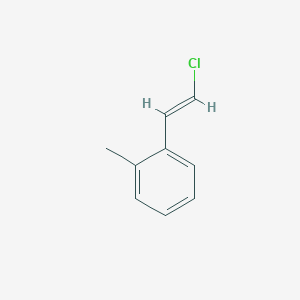
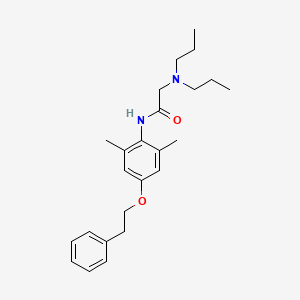

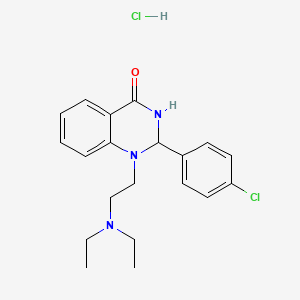
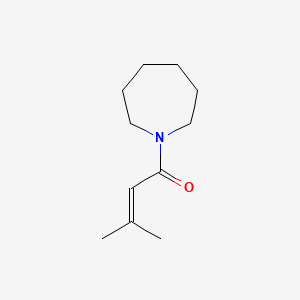
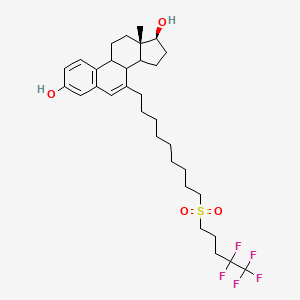

![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)

